
3,5,9-Trihydroxyergosta-7,22-dien-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,9-Trihydroxyergosta-7,22-dien-6-one is a naturally occurring steroid compound found in various fungi, including Ganoderma lucidum and Flammulina velutipes . It is known for its unique structure, which includes three hydroxyl groups and a conjugated diene system. This compound has attracted significant attention due to its potential biological activities and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5,9-Trihydroxyergosta-7,22-dien-6-one can be synthesized through various chemical reactions involving ergosterol derivatives. The synthetic routes typically involve hydroxylation and oxidation reactions under controlled conditions. Common reagents used in these reactions include oxidizing agents like chromium trioxide and hydroxylating agents such as osmium tetroxide .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources like Ganoderma lucidum. The extraction process includes solvent extraction using chloroform, dichloromethane, ethyl acetate, DMSO, or acetone . The extracted compound is then purified through chromatographic techniques to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
3,5,9-Trihydroxyergosta-7,22-dien-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bonds and hydroxyl groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which can have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
3,5,9-Trihydroxyergosta-7,22-dien-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other steroid compounds.
Biology: Studied for its effects on cell growth and differentiation.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of 3,5,9-Trihydroxyergosta-7,22-dien-6-one involves its interaction with various molecular targets and pathways. It has been shown to exert significant effects on neurite-bearing cells in the presence of nerve growth factor (NGF), indicating its potential role in neural differentiation and growth . Additionally, it exhibits cytotoxic activity against certain cancer cell lines, suggesting its potential as an anti-cancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ergosterol: A precursor to 3,5,9-Trihydroxyergosta-7,22-dien-6-one, commonly found in fungi.
Ergosterol Peroxide: Another derivative of ergosterol with different biological activities.
3β,5α,9α-Trihydroxyergosta-7,22-dien-6-one: A closely related compound with similar hydroxylation patterns.
Uniqueness
This compound is unique due to its specific hydroxylation pattern and conjugated diene system, which contribute to its distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C28H44O4 |
|---|---|
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
17-(5,6-dimethylhept-3-en-2-yl)-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H44O4/c1-17(2)18(3)7-8-19(4)21-9-10-22-23-15-24(30)28(32)16-20(29)11-12-26(28,6)27(23,31)14-13-25(21,22)5/h7-8,15,17-22,29,31-32H,9-14,16H2,1-6H3 |
InChI-Schlüssel |
GUERPVMWCQXYEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CC(=O)C4(C3(CCC(C4)O)C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4AR,6S,7R,8S,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl 4-methylbenzoate](/img/structure/B13657222.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B13657230.png)
![9-Amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13657241.png)
![6-Butoxy-2-chlorobenzo[d]thiazole](/img/structure/B13657243.png)
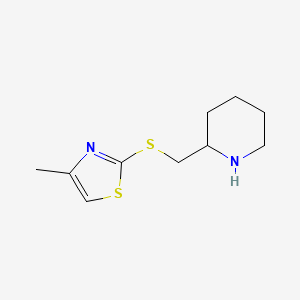
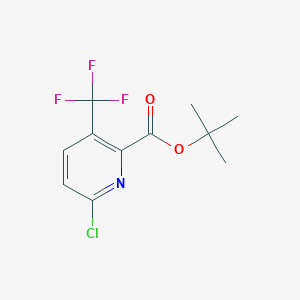
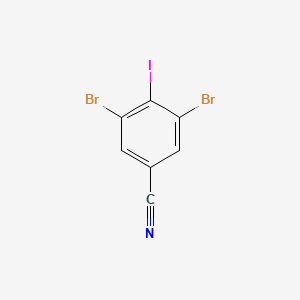
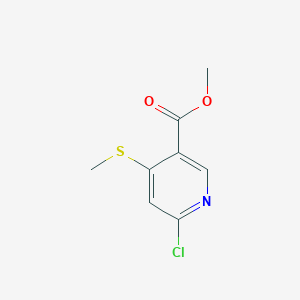
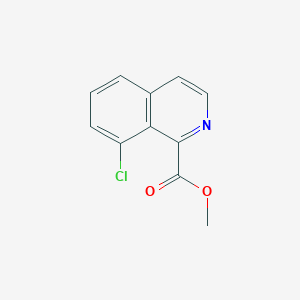
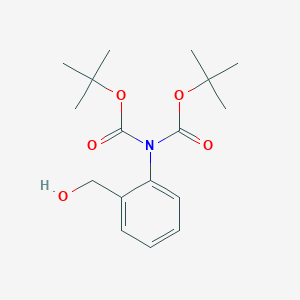
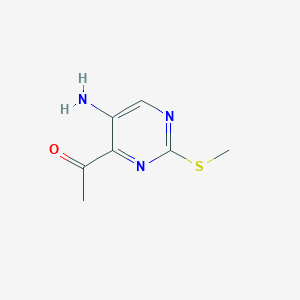
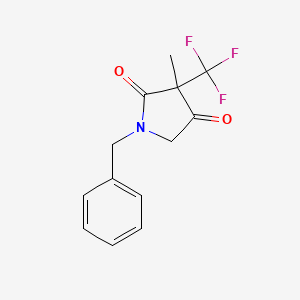
![7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13657290.png)
![2-methyl-1H-imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B13657294.png)
